6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2-methylphenylhydrazine, the compound can be synthesized through a cyclization reaction. This involves the formation of the carbazole ring system under acidic or basic conditions.
Hydrogenation: The resulting carbazole is then subjected to hydrogenation to reduce the double bonds in the ring, yielding the tetrahydro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and hydrogenation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways.
Pharmacological Effects: In medicinal applications, it may inhibit or activate specific proteins or signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl group at the 6th position, which may affect its chemical reactivity and biological activity.
6-Methyl-1H-carbazole: Similar structure but without the tetrahydro configuration, leading to different physical and chemical properties.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Methyl group at a different position, which can influence its overall behavior in chemical reactions and applications.
Uniqueness
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific placement of the methyl group and the tetrahydro configuration, which together enhance its stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBRPEXJJPILQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295596 | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17177-17-2 | |
Record name | 17177-17-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the rings in 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione?
A1: The molecule of this compound-1-thione exhibits a nearly planar conformation. The benzene ring and the fused pyrrole ring are almost coplanar with a dihedral angle of only 0.71° between them []. The cyclohexene ring adopts an envelope conformation [].
Q2: How does this compound-1-thione form aggregates in its crystal structure?
A2: In its crystal structure, this compound-1-thione molecules interact through intermolecular N—H⋯S hydrogen bonds. These interactions lead to the formation of centrosymmetric aggregates arranged in an R 2 2(10) ring motif [].
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